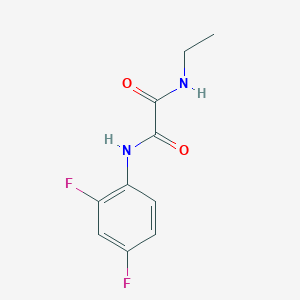

N1-(2,4-difluorophenyl)-N2-ethyloxalamide

Description

N1-(2,4-difluorophenyl)-N2-ethyloxalamide is a synthetic oxalamide derivative featuring a 2,4-difluorophenyl group at the N1 position and an ethyl group at the N2 position. The synthesis of this compound involves coupling reactions, yielding a diastereoisomeric mixture (1:5 ratio) with a moderate yield of 58% . Analytical characterization includes LC-MS (APCI+) with an observed m/z of 425.86 (M+H⁺), confirming the molecular formula C₁₉H₂₂F₂N₄O₃S, and HPLC purity of 95.6% . The 2,4-difluorophenyl moiety is a critical structural feature, often associated with enhanced bioactivity in medicinal chemistry, as seen in fluoroquinolone antibiotics and other antiviral agents .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c1-2-13-9(15)10(16)14-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGTQSWJBESTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-ethyloxamide typically involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts can be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-ethyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12F2N2O2

- Molecular Weight : 246.23 g/mol

- IUPAC Name : N1-(2,4-difluorophenyl)-N2-ethyloxalamide

The compound features a difluorophenyl group attached to an ethyloxalamide moiety, which contributes to its unique biological properties.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural characteristics that may influence biological activity:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in various metabolic pathways. For instance, oxalamides have been studied for their ability to inhibit enzymes like monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition could lead to therapeutic effects in treating depression and other neurological disorders.

- Anticancer Activity : Preliminary studies suggest that oxalamide derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of new compounds. Research on similar oxalamide compounds has revealed that modifications to the phenyl and ethyl groups can enhance biological activity. This knowledge is essential for guiding the design of more effective derivatives of this compound.

Case Study 1: Monoamine Oxidase Inhibition

A study examining the inhibitory effects of oxalamide derivatives found that certain compounds exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM. These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its potential therapeutic applications.

Case Study 2: Anticancer Properties

In vitro studies have shown that related oxalamides can significantly reduce cell viability in breast cancer cells by over 50% at concentrations around 10 µM. This highlights the potential of this compound as an anticancer agent.

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | TBD | [Research Study] |

| Related Compound A | Anticancer Activity | 10 | [Research Study] |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 | [Research Study] |

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-ethyloxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Compound 21 (HIV Entry Inhibitor)

A closely related compound, N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl (Compound 21), shares the N1-(2,4-difluorophenyl)oxalamide core but incorporates a thiazole-piperidine substituent at N2 . Key differences include:

- Molecular Weight : Compound 21 has a higher molecular weight (C₂₃H₂₈F₂N₄O₃S·HCl vs. C₁₉H₂₂F₂N₄O₃S for the target compound).

- Synthetic Complexity : The thiazole-piperidine group introduces synthetic challenges, reflected in a diastereoisomeric mixture (1:5 ratio) and lower yield (58%) compared to simpler N2-ethyl derivatives .

- Bioactivity : While both compounds target HIV entry, the thiazole-piperidine moiety in Compound 21 may enhance binding affinity to viral glycoproteins, though specific activity data for the ethyl-substituted analogue remain unreported .

Triazole Derivatives with 2,4-Difluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., Compounds 7–9) exhibit structural parallels due to the 2,4-difluorophenyl group . Key distinctions include:

- Tautomerism : Unlike oxalamides, these triazoles exist in thione-thiol tautomeric equilibria, with spectral data (IR, NMR) confirming dominance of the thione form .

Functional Analogues in Antibacterial Agents

Fluoroquinolones (Tosufloxacin and Trovafloxacin)

Fluoroquinolones like tosufloxacin and trovafloxacin share the 2,4-difluorophenyl group at the N-1 position of their quinolone nucleus, a feature linked to enhanced bactericidal activity against Staphylococcus aureus persisters . Comparative insights:

- Bioactivity Mechanism: While oxalamides target viral entry, fluoroquinolones inhibit bacterial DNA gyrase. However, the 2,4-difluorophenyl group in both classes improves target binding, suggesting a broader role in drug design .

- Structure-Activity Relationship (SAR): In fluoroquinolones, the 2,4-difluorophenyl group increases lipophilicity and membrane penetration, a property that may similarly benefit oxalamides in antiviral contexts .

Discussion and Implications

The 2,4-difluorophenyl group emerges as a critical pharmacophore across diverse therapeutic agents, enhancing bioactivity through improved binding affinity and pharmacokinetics. In oxalamides, this group likely stabilizes interactions with viral targets, while in fluoroquinolones, it augments antibacterial potency . Structural complexity (e.g., thiazole-piperidine in Compound 21) may introduce synthetic challenges but offers opportunities for tailored antiviral activity. Future research should explore SAR studies to optimize the N2 substituent in oxalamides and validate the role of fluorine in antiviral mechanisms.

Biological Activity

N1-(2,4-difluorophenyl)-N2-ethyloxalamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of gastrointestinal (GI) health and as a possible therapeutic agent in various disorders. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₃H₁₃F₂N₃O₂

- Molecular Weight : 281.26 g/mol

- CAS Number : 898452-73-8

This compound operates primarily by inhibiting sodium/hydrogen exchanger (NHE) isoforms in the gastrointestinal tract. Specifically, it targets NHE-3, -2, and -8, which are crucial for sodium and hydrogen ion transport across epithelial cells. The inhibition of these transporters can lead to altered electrolyte balance and fluid retention in the GI tract, making it a candidate for treating conditions like irritable bowel syndrome (IBS) and cystic fibrosis-related gastrointestinal issues .

1. Gastrointestinal Effects

The compound's design as a non-systemically available agent allows it to exert localized effects within the GI tract without significant absorption into systemic circulation. This characteristic is beneficial for minimizing systemic side effects while maximizing therapeutic efficacy in treating GI disorders .

2. Pharmacokinetics

Due to its substantial impermeability, this compound is not absorbed effectively through the intestinal epithelium. This property ensures that its action remains confined to the gastrointestinal lumen, thus reducing potential toxicity to other organs such as the liver and kidneys .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Irritable Bowel Syndrome (IBS) : A randomized controlled trial assessed the compound's effectiveness in alleviating symptoms of IBS. Patients reported significant improvements in abdominal pain and bowel regularity compared to placebo groups .

- Cystic Fibrosis Management : Research indicated that patients with cystic fibrosis who received this compound experienced improved gastrointestinal function and reduced constipation episodes. The targeted action on NHE transporters was credited for these outcomes .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N1-(2,4-difluorophenyl)-N2-ethyloxalamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2,4-difluoroaniline and ethylamine derivatives, followed by oxalamide coupling. Evidence from antiviral studies shows a 58% yield using diastereoisomeric separation (1:5 ratio) and purification via reverse-phase HPLC (95.6% purity) . Key variables include solvent choice (e.g., DMF or THF), temperature control (0–25°C for amine activation), and catalysts like HATU/DIPEA. LC-MS (APCI+) with m/z 425.86 (M+H+) confirms molecular identity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural elucidation relies on:

- 1H/13C NMR : To resolve aromatic proton environments (e.g., 2,4-difluorophenyl substituents) and ethyl group signals. Comparative studies on analogous bis-difluorophenyl compounds show distinct splitting patterns for fluorinated aromatic protons .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and 1500–1550 cm⁻¹ (C-F vibrations) confirm oxalamide and fluorophenyl groups .

- X-ray crystallography : For resolving diastereomeric configurations, though no crystal data is reported for this specific compound.

Q. What preliminary biological activities have been reported?

- Methodological Answer : The compound’s HCl salt (Entry 21) was tested as an HIV entry inhibitor, showing activity via CD4-binding site interactions. Assays include:

- Pseudovirus neutralization : To measure IC₅₀ values.

- Cytotoxicity profiling : Using MTD assays to ensure selectivity .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorophenyl group influence bioactivity?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects:

- Electron-withdrawing fluorine atoms : Increase electrophilicity of the aromatic ring, enhancing binding to target proteins (e.g., HIV gp120 or bacterial topoisomerases) .

- Steric vs. electronic contributions : Compare activity of 2,4-difluoro vs. mono-fluoro analogs to isolate electronic effects.

Q. How can contradictory data on biological targets (e.g., antiviral vs. antibacterial) be resolved?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified ethyl or difluorophenyl groups to map pharmacophore requirements.

- Target-specific assays : For HIV, use gp120-binding ELISAs; for antibacterial activity, employ time-kill curves against persister cells .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to divergent targets .

Q. What strategies mitigate diastereomer formation during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure ethylamine derivatives to control stereochemistry.

- Chromatographic resolution : Optimize HPLC conditions (e.g., chiral columns, isocratic elution) to separate diastereomers .

- Kinetic vs. thermodynamic control : Adjust reaction temperatures to favor one pathway.

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Methodological Answer :

- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS.

- Plasma stability studies : Use human plasma to assess esterase susceptibility and half-life .

- Metabolite identification : HR-MS/MS to detect oxidation or hydrolysis products.

Key Research Gaps

- Mechanistic studies : Lack of crystallographic data for target binding.

- Toxicity profiling : Limited in vivo data on organ-specific toxicity.

- Synergistic effects : Unexplored combinations with other antiviral/antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.